4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
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Overview
Description
4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in medicinal chemistry due to their biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate typically involves multiple steps. One common synthetic route starts with the preparation of the triazole core, followed by the introduction of the pyridinyl and methoxyphenyl groups. The final step involves the acetylation of the phenyl group. Reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridinyl and triazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .
Scientific Research Applications
4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes and receptors, inhibiting their activity. The triazole ring is known to interact with metal ions, which can disrupt various biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share the triazole core but differ in their substituents, which can significantly affect their biological activities and applications. 4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15N5O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)25-14-6-5-12(8-15(14)24-2)9-19-22-16(20-21-17(22)26)13-4-3-7-18-10-13/h3-10H,1-2H3,(H,21,26)/b19-9+ |
InChI Key |
TXJDBFKYFLTKPV-DJKKODMXSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OC |
Origin of Product |
United States |
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